molecular formula C19H12O8S B7812563 Pyrogallol Red

Pyrogallol Red

Cat. No.: B7812563
M. Wt: 400.4 g/mol
InChI Key: JTZKNOUMMWIARI-UHFFFAOYSA-N
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Description

It is a red crystal or powder that is soluble in alcohol and ether, and slightly soluble in water . This compound is widely used as an acid-base indicator and has various applications in scientific research and industry.

Preparation Methods

The synthesis of Pyrogallol Red typically involves multiple steps, including nitration, O-nitrification, and sulfation. One common method involves reacting 2,4,6-trinitrophenol with sulfuric acid . The preparation process requires careful control of reaction conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Pyrogallol Red undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.

Mechanism of Action

The mechanism of action of Pyrogallol Red involves its ability to change color based on the pH of the solution. In acidic and neutral media, it appears red, while in alkaline media, it turns yellow . This color change is due to the structural changes in the molecule that occur in response to the pH of the environment.

Comparison with Similar Compounds

Pyrogallol Red is similar to other xanthene derivatives, such as:

The uniqueness of this compound lies in its specific structural features and its wide range of applications as an indicator and in analytical chemistry.

Properties

IUPAC Name

2-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O8S/c20-12-7-5-10-15(9-3-1-2-4-14(9)28(24,25)26)11-6-8-13(21)17(23)19(11)27-18(10)16(12)22/h1-8,20,22-23H,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZKNOUMMWIARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4O)O)O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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